6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine 6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 63111-50-2
VCID: VC15988196
InChI: InChI=1S/C7H6Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2
SMILES:
Molecular Formula: C7H6Cl2N2
Molecular Weight: 189.04 g/mol

6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine

CAS No.: 63111-50-2

Cat. No.: VC15988196

Molecular Formula: C7H6Cl2N2

Molecular Weight: 189.04 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine - 63111-50-2

Specification

CAS No. 63111-50-2
Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
IUPAC Name 6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H6Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2
Standard InChI Key LUTUICQZQNADJJ-UHFFFAOYSA-N
Canonical SMILES C1CN2C=C(C=C(C2=N1)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyridine ring fused to a dihydroimidazole ring, with chlorine atoms at the 6- and 8-positions (Figure 1). The dihydroimidazole component introduces partial saturation, reducing aromaticity and influencing reactivity. Key structural descriptors include:

  • IUPAC Name: 6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine

  • SMILES: C1CN2C=C(C=C(C2=N1)Cl)Cl\text{C1CN2C=C(C=C(C2=N1)Cl)Cl}

  • InChIKey: LUTUICQZQNADJJ-UHFFFAOYSA-N\text{LUTUICQZQNADJJ-UHFFFAOYSA-N} .

Computed Physicochemical Parameters

PubChem data highlight critical properties governing its behavior in biological and synthetic systems :

PropertyValue
XLogP31.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Topological Polar Surface Area15.6 Ų
Rotatable Bond Count0

The low polar surface area and moderate lipophilicity (XLogP3=1.3\text{XLogP3} = 1.3) suggest favorable membrane permeability, a trait advantageous in drug design .

Synthesis and Derivatives

Green Synthesis Strategies

Recent advances emphasize eco-friendly methodologies. A notable approach employs molecular iodine (I2\text{I}_2) as a catalyst under ultrasonication, enabling a one-pot, three-component coupling of:

  • 2-Aminopyridine derivatives

  • Acetophenones

  • Dimedone

This method, conducted in aqueous media, achieves yields up to 96% with minimal catalyst loading (20 mol% I2\text{I}_2) and short reaction times (30–60 min) . The protocol’s sustainability stems from avoiding toxic solvents and reducing energy input via ultrasonic irradiation .

Derivative Functionalization

The chlorine substituents and dihydroimidazole ring offer sites for further modification. For instance, VulcanChem reports the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde, introducing a reactive aldehyde group for subsequent conjugation. Such derivatives expand applications in medicinal chemistry and materials science.

Applications in Materials Science

Fluorescent Probes

Pyrido[2',3':4,5]imidazo[4,5-b]quinoline derivatives derived from imidazopyridines exhibit strong fluorescence (λem\lambda_{\text{em}}: 450–550 nm), making them candidates for optical sensors or bioimaging agents . The dichloro-substituted variant’s electron-deficient structure could further tune emission properties.

Corrosion Inhibition

Imidazopyrimidines and related compounds show promise as corrosion inhibitors for metals in acidic environments. Their planar structures facilitate adsorption onto metal surfaces, forming protective layers .

Challenges and Future Directions

Synthetic Optimization

While current methods are efficient, scaling production requires addressing:

  • Purification challenges due to byproduct formation.

  • Cost-effective halogenation strategies for large-scale synthesis.

Pharmacological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate:

  • Target specificity (e.g., kinase inhibition vs. DNA intercalation).

  • Toxicological profiles, particularly hepatotoxicity risks associated with chlorinated heterocycles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator